4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate
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Overview
Description
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate is a chemical compound known for its unique structure and properties It is composed of a naphthalene ring, a butynyl group, and a phenylpropynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate typically involves the esterification of 4-naphthalen-1-ylbut-3-yn-1-ol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce triple bonds to double or single bonds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides, esters, or ethers.
Scientific Research Applications
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-naphthalen-1-ylprop-2-ynyl 3-phenylprop-2-ynoate: Similar structure but with a propynyl group instead of a butynyl group.
4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate: Similar structure but with the positions of the naphthalene and phenyl groups swapped.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
917894-62-3 |
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Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C23H16O2/c24-23(17-16-19-9-2-1-3-10-19)25-18-7-6-12-21-14-8-13-20-11-4-5-15-22(20)21/h1-5,8-11,13-15H,7,18H2 |
InChI Key |
AUDJSXXUKRKGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)OCCC#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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